molecular formula C11H16O2 B7896394 2-(3-propoxyphenyl)ethanol

2-(3-propoxyphenyl)ethanol

Cat. No.: B7896394
M. Wt: 180.24 g/mol
InChI Key: KXPYIRPLRVWLRB-UHFFFAOYSA-N
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Description

2-(3-Propoxyphenyl)ethanol is a phenyl ethanol derivative featuring a propoxy (–OCH₂CH₂CH₃) substituent at the meta position (C3) of the aromatic ring. This compound belongs to a broader class of phenolic alcohols, which are studied for their diverse physicochemical properties and biological activities, including antioxidant and enzyme inhibitory effects .

Properties

IUPAC Name

2-(3-propoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-2-8-13-11-5-3-4-10(9-11)6-7-12/h3-5,9,12H,2,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPYIRPLRVWLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(3-Propoxyphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: 3-Propoxybenzaldehyde, 3-propoxybenzoic acid

    Reduction: 3-Propoxyphenylmethane, 3-propoxyphenylether

    Substitution: 3-Propoxyphenyl chloride, 3-propoxyphenyl bromide

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The propoxy group in 2-(3-propoxyphenyl)ethanol introduces steric bulk and moderate electron-donating effects compared to other substituents. Key comparisons include:

Compound Substituent(s) Molecular Weight (g/mol) CAS Number Key Properties Reference
This compound –OCH₂CH₂CH₃ (meta) ~180.24 (calculated) Not available Higher lipophilicity vs. hydroxy analogs Extrapolated
2-(3-Hydroxyphenyl)ethanol –OH (meta) 154.17 N/A (Fig. 2, ) Polar, hydrogen-bonding capability
2-(3-Nitrophenyl)ethanol –NO₂ (meta) 197.18 52022-77-2 Electron-withdrawing, acidic
2-(3-Amino-5-methoxyphenyl)ethanol –NH₂, –OCH₃ (meta/para) 167.21 354512-41-7 Basic, redox-active

Key Observations :

  • Electronic Effects: Unlike nitro (–NO₂) groups, which are electron-withdrawing and reduce ring electron density, the propoxy group donates electrons via resonance, altering reactivity in enzyme interactions .

Enzyme Inhibition Potential

Evidence from tyrosinase inhibition studies (Fig. 2, ) highlights substituent-dependent activity trends:

Compound (from Fig. 2, ) Substituent Tyrosinase Inhibition (%)
2-(3-Hydroxyphenyl)ethanol –OH (meta) ~40% (at tested conc.)
3-Methoxyphenyl ethanol –OCH₃ (meta) ~55%
This compound* –OCH₂CH₂CH₃ (meta) *Predicted: Moderate

Analysis :

  • Methoxy analogs show higher inhibition than hydroxy derivatives, suggesting alkoxy groups enhance binding to tyrosinase .

Antioxidant and Metabolic Stability

  • Amino-substituted analogs (e.g., 2-(3-amino-5-methoxyphenyl)ethanol) exhibit redox activity due to –NH₂ groups, making them potent antioxidants .
  • Trifluoromethyl derivatives (e.g., (R)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol) show enhanced metabolic stability via fluorine’s electronegativity, a trait absent in propoxy analogs .

Vaporization and Solubility

  • Vaporization Enthalpy: Propoxy derivatives likely have lower vapor pressures than smaller analogs (e.g., hydroxy or methoxy) due to increased molecular weight and van der Waals forces, similar to 2-(phenyl-amino)-ethanol trends .
  • Aqueous Solubility: Propoxy’s hydrophobicity reduces solubility compared to polar substituents (e.g., –OH, –NH₂), aligning with DEGHE (2-(2-hexyloxyethoxy)-ethanol) data .

Research Needs :

  • Direct studies on this compound’s synthesis, biological activity, and thermodynamic properties are lacking.
  • Comparative in vitro assays (e.g., tyrosinase inhibition, cytotoxicity) are required to validate predictions.

Biological Activity

2-(3-Propoxyphenyl)ethanol is an organic compound with the molecular formula C11_{11}H16_{16}O2_2 and a molecular weight of 180.24 g/mol. It is characterized by its propoxy group, which enhances its solubility and reactivity compared to similar compounds. This compound has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties.

  • Molecular Formula : C11_{11}H16_{16}O2_2
  • Molecular Weight : 180.24 g/mol
  • Melting Point : Approximately -75 °C
  • LogP : 0.673 at 40°C and pH 7

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Reduction of 3-Propoxybenzaldehyde : Utilizing reducing agents such as lithium aluminum hydride (LiAlH4_4) or sodium borohydride (NaBH4_4).
  • Catalytic Hydrogenation : Involves hydrogenating suitable intermediates under controlled conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)MIC = 3.91 µg/mL
Escherichia coliMIC = 7.81 µg/mL
Bacillus subtilisMIC = 62.5 µg/mL

These values suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Antioxidant Activity

The compound also demonstrates antioxidant properties, primarily through its ability to scavenge free radicals and inhibit oxidative stress. This mechanism is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antioxidant Mechanism : It acts by neutralizing free radicals, thereby reducing oxidative stress.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes or interferes with metabolic pathways essential for bacterial survival.

Study on Antimicrobial Efficacy

A study published in the International Journal of Microbiology evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The results indicated that this compound had a higher efficacy against MRSA compared to standard antibiotics like nitrofurantoin, demonstrating its potential as an alternative therapeutic agent .

Study on Antioxidant Properties

Another investigation focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity comparable to well-known antioxidants .

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